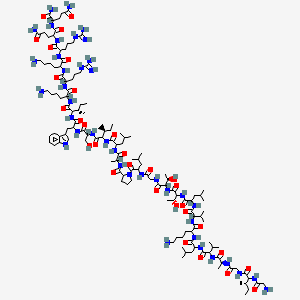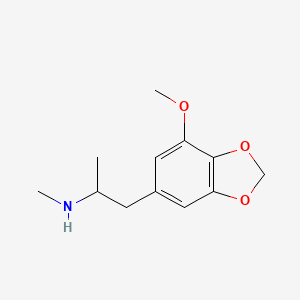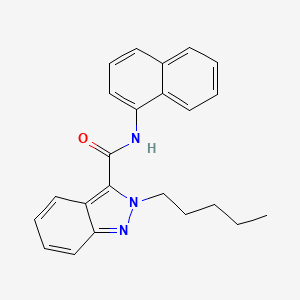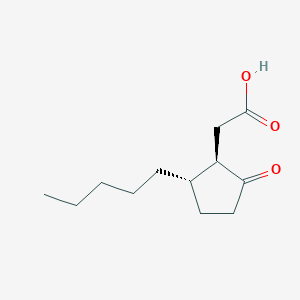![molecular formula C12H18ClNO3 B10765030 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.
Preparation Methods
The synthesis of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the methoxybenzo[d][1,3]dioxole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Subsequent steps include the introduction of the N-methylpropan-2-amine group. This can be done via reductive amination or other suitable amination reactions.
- The final step involves the formation of the monohydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure scalability and consistency.
Chemical Reactions Analysis
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
-
Major Products
- Oxidation products may include aldehydes or carboxylic acids.
- Reduction products may include amine oxides or other reduced derivatives.
- Substitution products depend on the specific electrophile used and can vary widely.
Scientific Research Applications
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology
- Investigated for its potential biological activity, including anticancer properties .
- Used in studies related to enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers .
- Studied for its pharmacokinetic properties and potential as a drug candidate.
-
Industry
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride involves several molecular targets and pathways:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways.
- Potential targets include receptor tyrosine kinases and tubulin, which are involved in cell proliferation and apoptosis .
-
Pathways Involved
- The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
- It may also modulate signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-propen-1-ol: Shares the methoxybenzo[d][1,3]dioxole core but differs in the side chain structure.
2-Amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid: Another derivative with a similar core but different functional groups.
-
Uniqueness
- The presence of the N-methylpropan-2-amine group in 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12;/h5-6,8,13H,4,7H2,1-3H3;1H |
InChI Key |
BOGFWGBWNVWQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10764959.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)


![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)
![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)

![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)
